molecular formula C10H9NO2 B11914135 3-Oxo-2,3-dihydro-1H-indene-5-carboxamide CAS No. 1344893-69-1

3-Oxo-2,3-dihydro-1H-indene-5-carboxamide

Cat. No.: B11914135
CAS No.: 1344893-69-1
M. Wt: 175.18 g/mol
InChI Key: WIPHJSRFTDZZJK-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydro-1H-indene-5-carboxamide is a chemical compound with the molecular formula C10H9NO2 It is a derivative of indene, featuring a carboxamide group at the 5-position and a keto group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3-dihydro-1H-indene-5-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with indene, which undergoes a series of reactions to introduce the necessary functional groups.

    Oxidation: Indene is oxidized to form 3-oxo-2,3-dihydro-1H-indene.

    Amidation: The keto group at the 3-position is then converted to a carboxamide group through an amidation reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2,3-dihydro-1H-indene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 3-hydroxy-2,3-dihydro-1H-indene-5-carboxamide.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

3-Oxo-2,3-dihydro-1H-indene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydro-1H-indene-5-carboxamide involves its interaction with specific molecular targets, such as discoidin domain receptor 1 (DDR1). By binding to DDR1, it inhibits kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-2,3-dihydro-1H-indene-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DDR1 makes it a valuable compound in medicinal chemistry research .

Properties

CAS No.

1344893-69-1

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-oxo-1,2-dihydroindene-5-carboxamide

InChI

InChI=1S/C10H9NO2/c11-10(13)7-2-1-6-3-4-9(12)8(6)5-7/h1-2,5H,3-4H2,(H2,11,13)

InChI Key

WIPHJSRFTDZZJK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)C(=O)N

Origin of Product

United States

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